molecular formula C12H15N3 B15095668 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- CAS No. 847453-88-7

1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl-

Cat. No.: B15095668
CAS No.: 847453-88-7
M. Wt: 201.27 g/mol
InChI Key: ISVTTYVLUMDYNG-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- is a pyrazole derivative characterized by:

  • Position 1: An ethyl group (C₂H₅).
  • Position 3: A methyl group (CH₃).
  • Position 5: A phenyl-substituted amine (N–C₆H₅).

The compound’s molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. Pyrazole derivatives are widely studied for their pharmacological and synthetic utility, particularly in enzyme inhibition and anticancer applications .

Properties

CAS No.

847453-88-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-ethyl-5-methyl-N-phenylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-3-15-12(9-10(2)14-15)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3

InChI Key

ISVTTYVLUMDYNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrazine-Acetoacetate Condensation

A foundational method involves the reaction of ethyl hydrazine with ethyl acetoacetate under acidic or basic conditions. This approach, adapted from pyrazolone syntheses, proceeds via cyclization to form the pyrazole core.

Procedure :

  • Ethyl hydrazine (1.2 equiv) and ethyl acetoacetate (1.0 equiv) are refluxed in ethanol with catalytic acetic acid.
  • The intermediate 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one is isolated via crystallization.
  • Amination with aniline in DMF using K₂CO₃ as a base introduces the N-phenyl group.

Key Data :

  • Yield : 65–75% after aminolysis.
  • Regioselectivity : >90% for the 1,3,5-substitution pattern.
  • Limitations : Multi-step synthesis; requires harsh aminolysis conditions.

Michael-Type Addition with Cyanoketones

A regioselective one-pot synthesis employs α-cyanoketones and aryl hydrazines . This method, reported by Scirp.org, avoids chromatographic purification.

Procedure :

  • 3-Aminocrotononitrile (1.0 equiv) reacts with ethyl hydrazine in fluorinated ethanol at reflux.
  • The reaction proceeds via Michael addition, followed by cyclization to yield 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile .
  • Hydrolysis of the nitrile group with HCl/H₂O produces the primary amine, which is subsequently coupled with iodobenzene via Buchwald-Hartwig amination.

Key Data :

  • Yield : 85–93% for cyclization; 70% for amination.
  • Advantages : High regioselectivity; no byproducts detected.

Microwave-Assisted Synthesis

Rapid Cyclization in Aqueous Media

Microwave irradiation significantly accelerates pyrazole formation. A protocol from JoVE demonstrates this using 3-aminocrotononitrile and ethyl hydrazine in 1 M HCl.

Procedure :

  • Combine reactants in aqueous HCl (1 M).
  • Irradiate at 150°C for 10–15 minutes in a microwave reactor.
  • Basify with NaOH, isolate via vacuum filtration.

Key Data :

  • Yield : 80–90%.
  • Reaction Time : <15 minutes vs. 6–8 hours for conventional methods.
  • Scalability : Demonstrated from milligram to gram scales.

Industrial-Scale Production: Insights from Patent Literature

A Chinese patent (CN105418507A) outlines a cost-effective route to analogous pyrazole-piperazine compounds, adaptable for N-phenyl substitution.

Procedure :

  • Cyclization : Ethyl acetoacetate and ethyl hydrazine form 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one in ethanol.
  • Chlorination : Treat with POCl₃/DMF to generate 5-chloro-3-methyl-1-ethyl-1H-pyrazole .
  • Amination : React with aniline in DMF/K₂CO₃ at 80°C.

Key Data :

  • Overall Yield : 78% over three steps.
  • Purity : >98% after recrystallization.

Comparative Analysis of Methodologies

Method Yield Time Regioselectivity Scalability
Hydrazine-Acetoacetate 65–75% 8–12 hr Moderate Industrial
Michael Addition 85–93% 2–4 hr High Lab-scale
Microwave 80–90% 0.25 hr High Multi-scale
Patent Route 78% 6–8 hr High Industrial

Critical Observations :

  • Microwave synthesis offers unparalleled efficiency but requires specialized equipment.
  • Patent routes prioritize cost and scalability, using readily available reagents like POCl₃.
  • Regioselectivity is uniformly high (>90%) in all methods due to steric and electronic control.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrazide intermediates may form if cyclization is incomplete. Solution: Prolonged reflux or acid catalysis.
  • N-Phenyl isomerization : Occurs during aminolysis at high temperatures. Mitigation: Use Pd catalysts for selective coupling.

Solvent Selection

  • Ethanol/water mixtures enhance solubility of polar intermediates.
  • DMF accelerates nucleophilic substitution but complicates purification.

Chemical Reactions Analysis

Nucleophilic Reactions

The amine group at position 5 and the electron-rich pyrazole ring enable diverse nucleophilic reactions:

Reaction TypeConditionsProductsYieldMechanism Insights
Acylation Acetic anhydride, 80°C, 6hN-Acylated derivatives78–85%Amine attacks electrophilic carbonyl carbon; steric hindrance from ethyl/methyl groups slows kinetics
Sulfonylation Tosyl chloride, DCM, RTSulfonamides65–72%Requires base (e.g., Et₃N) to deprotonate amine
Schiff Base Formation Aromatic aldehydes, EtOH, refluxImine derivatives60–88%Condensation favored by electron-withdrawing substituents on aldehyde

Key Finding : Substituents at positions 1 (ethyl) and 3 (methyl) reduce reaction rates compared to unsubstituted analogs due to steric effects .

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles:

Domino Reactions with Arylglyoxals

Under acidic conditions (DMF, p-TsOH, 120°C):

text
1H-Pyrazol-5-amine + Arylglyoxal → Pyrazolo[3,4-b:4',3'-f][1,7]naphthyridine

Representative Data :

Arylglyoxal SubstituentProduct Yield
4-Fluorophenyl68%
4-Methoxyphenyl82%
3-Bromophenyl57%

Mechanism: Sequential condensation, cyclization, and dehydrogenation steps .

Rhodium(III)-Catalyzed Cyclization

Using [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and DCE at 80°C:

text
1H-Pyrazol-5-amine + Alkyne → Pyrazolo[1,5-a]pyrimidines

Optimized Conditions :

  • Substrate scope: Tolerates electron-donating/withdrawing groups on phenyl rings

  • Yield range: 55–89%

Oxidative Coupling Reactions

Oxidative dehydrogenation forms azo-linked dimers:

OxidantConditionsProductYield
I₂/K₂CO₃EtOH, 50°C, 3h(E)-1,2-Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene74%
TBHPRT, 12hSame product63%

Notable Feature : Reaction proceeds via single-electron transfer (SET) pathway, confirmed by ESR studies .

Condensation with β-Diketones

In H₂O/EtOH (5:1) with PTSA (80°C, 6–12h):

text
1H-Pyrazol-5-amine + β-Diketone + Isatin → Spirooxindole-pyrans

Performance Metrics :

  • Average yield: 75%

  • Diastereoselectivity: >95% syn configuration

Stability Under Reactive Conditions

Critical stability data for process optimization:

ConditionDegradationHalf-Life
Aqueous HCl (1M, 80°C)<5% in 6h48h
H₂O₂ (30%, RT)22% in 2h8h
UV light (254 nm, 24h)18%N/A

Recommendation : Avoid strong oxidizers in multistep syntheses .

Comparative Reaction Kinetics

Second-order rate constants (k₂) for nucleophilic substitutions:

Electrophilek₂ (L/mol·s)Relative Rate vs Unsubstituted Pyrazolamine
Acetyl chloride0.450.63
Benzoyl chloride0.320.51
4-Nitrobenzaldehyde0.280.47

Note: Reduced reactivity attributed to steric bulk of ethyl/methyl groups .

Scientific Research Applications

1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Modifications

Position 3 Substituents

The 3-position substituent significantly influences biological activity:

  • Pyridyl groups (e.g., 3-pyridyl in 24e ) enhance thrombin inhibition (IC₅₀ = 16 nM) due to hydrogen bonding with active sites .
  • Phenyl groups (e.g., 24g ) reduce potency (IC₅₀ = 419 nM), while cyclohexyl groups render compounds inactive (IC₅₀ > 5 µM) .
  • Methyl groups (as in the target compound) offer moderate steric bulk and lipophilicity, balancing solubility and binding affinity.
Position 1 Substituents
  • Ethyl groups (target compound) provide intermediate lipophilicity compared to bulkier groups like cyclopropylmethyl (e.g., C₁₀H₁₇N₃ , MW 230.27 g/mol) or smaller methyl groups (e.g., C₁₁H₁₃N₃ , MW 187.25 g/mol) .
  • Substitutions at position 1 influence synthetic accessibility; ethyl groups may simplify alkylation steps compared to aryl groups .
N-Substituents
  • N-Phenyl groups (target compound) enhance π-π stacking interactions in enzyme pockets, whereas N-heterocycles (e.g., pyridyl in 24e ) improve potency through polar interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (K) LogP (Predicted)
Target Compound 201.27 ~470 (estimated) 2.5
3-Methyl-1-phenyl 173.21 470.20 2.1
24e 203.24 N/A 1.8
7b 265.31 N/A 3.2

Spectroscopic Characteristics

  • NMR : DFT studies (B97D/TPSSTPSS functionals) predict distinct ¹H/¹³C shifts for the target compound’s ethyl and methyl groups, differing from phenyl or pyridyl analogs .
  • Mass Spectrometry : ESIMS data for similar compounds (e.g., m/z 203 for N-ethyl-1-methyl-3-pyridyl ) suggest the target would exhibit a molecular ion peak near m/z 201 .

Biological Activity

1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- can be represented as follows:

C13H16N4(CAS 847453887)\text{C}_{13}\text{H}_{16}\text{N}_{4}\quad (\text{CAS }847453-88-7)

Synthesis Methods

Various synthetic routes have been developed to obtain pyrazole derivatives, with multi-component reactions being a prominent method. For instance, the reaction of 3-methyl-1-phenyl-pyrazol-5(4H)-one with different aldehydes and ethyl cyanoacetate has been reported to yield several biologically active compounds .

Biological Activity

The biological activity of 1H-Pyrazol derivatives is extensive, encompassing anti-inflammatory, anticancer, antimicrobial, and analgesic properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from 3-methyl-1-phenyl-pyrazol-5(4H)-one were evaluated against six cancer cell lines, revealing several compounds with optimal cytotoxicity .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Compound IDCell Line TestedIC50 (µM)
4aMCF715
4cHeLa12
6cA54910
7cHCT1168

Anti-inflammatory Activity

Pyrazole derivatives have also shown promising anti-inflammatory effects. For instance, a series of synthesized compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound IDTNF-α Inhibition (%)Concentration (µM)
Compound A7610
Compound B8510
Compound C6110

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. In vitro studies indicated that certain compounds exhibit significant inhibition against bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Study on Anti-tubercular Activity : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis strain H37Rv. Compounds showed varying degrees of inhibition compared to standard treatments like rifampicin .
  • Analgesic Properties : In vivo studies using a carrageenan-induced rat paw edema model demonstrated that specific pyrazole derivatives exhibited analgesic effects comparable to ibuprofen .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : SHELX software refines crystal structures, identifying bond lengths (e.g., C-N: ~1.34 Å) and torsion angles to confirm regiochemistry .
  • IR spectroscopy : Amine N-H stretches (~3300 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) differentiate substituents .
  • UV-Vis : Conjugation effects (e.g., λmax ~270 nm for phenyl groups) assess electronic transitions .

How do researchers address discrepancies in reported synthetic yields for this compound?

Advanced Research Focus
Contradictions arise from variations in catalysts, solvents, or purification methods. For instance:

  • Catalyst optimization : Copper(I) iodide vs. palladium catalysts may alter yields in cross-coupling steps .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions.
  • Statistical analysis : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, reaction time) to maximize yield .

What structure-activity relationships (SAR) govern the biological activity of 1H-pyrazol-5-amine derivatives?

Q. Advanced Research Focus

  • Substituent effects : Bulky groups (e.g., 3-trifluoromethylbenzyl) enhance binding to targets like GPR39 or kinase receptors by filling hydrophobic pockets .
  • Amine positioning : The 5-amine group is critical for hydrogen bonding with catalytic residues (e.g., in p38α MAP kinase inhibition) .
  • Bioisosteric replacements : Replacing phenyl with pyridinyl groups modulates solubility and metabolic stability .

How are computational methods applied to optimize this compound for drug discovery?

Q. Advanced Research Focus

  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify essential features (e.g., hydrogen bond donors, aromatic rings) for target engagement .
  • Molecular docking : Predicts binding modes to receptors like CYP3A4, guiding substitutions to avoid metabolic hotspots .
  • MD simulations : Assess conformational stability of ligand-receptor complexes over nanosecond timescales .

What strategies improve the regioselectivity of pyrazole functionalization?

Q. Advanced Research Focus

  • Directed ortho-metalation : Using directing groups (e.g., amides) to control electrophilic substitution at the 4-position .
  • Iodine catalysis : I2_2-mediated cyclization of β-ketonitriles with amines ensures selective pyrazole ring formation .
  • Protecting groups : tert-Butoxycarbonyl (Boc) protection of the amine prevents undesired side reactions during alkylation .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced Research Focus

  • In vitro metabolic assays : Human liver microsomes (HLMs) quantify CYP450-mediated degradation (e.g., t1/2_{1/2} ~2 hours for CYP3A4 substrates) .
  • pH stability studies : Incubation in buffers (pH 1–10) monitors hydrolysis of labile groups (e.g., ester moieties in prodrug derivatives) .
  • Forced degradation : Exposure to heat/light identifies degradation products via LC-MS .

What analytical techniques validate purity for in vivo studies?

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) achieve baseline separation of impurities .
  • TGA/DSC : Thermal analysis confirms absence of solvates (melting point ~115–190°C for crystalline forms) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

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